molecular formula C40H47NO13 B592424 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel CAS No. 159500-49-9

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel

Cat. No.: B592424
CAS No.: 159500-49-9
M. Wt: 749.81
InChI Key: NFVVWDXMPVABHE-KWIOUIIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of paclitaxel, a well-known anticancer drug originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a tricyclic diterpenoid with a complex structure that includes an ester side chain at the C-13 position, an A ring, a C-2 benzoyl group, and an oxetane ring . The pharmacological activity of paclitaxel is primarily due to these structural features . This compound retains many of the beneficial properties of paclitaxel while offering potential advantages in terms of synthesis and biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include various derivatives of paclitaxel, each with unique structural modifications that can enhance or alter their biological activity .

Properties

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVWDXMPVABHE-KWIOUIIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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